Prothiofos
Prothiofos
Prothiofos belongs to the organophosphorus class of pesticides.
Prothiofos is an organic thiophosphate that is the 2,4-dichlorophenyl ester of O-ethyl S-propyl dithiophosphoric acid. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an agrochemical and an insecticide. It is an organic thiophosphate, a dichlorobenzene and an organosulfur compound. It derives from a 2,4-dichlorophenol.
Prothiofos is an organic thiophosphate that is the 2,4-dichlorophenyl ester of O-ethyl S-propyl dithiophosphoric acid. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an agrochemical and an insecticide. It is an organic thiophosphate, a dichlorobenzene and an organosulfur compound. It derives from a 2,4-dichlorophenol.
Brand Name:
Vulcanchem
CAS No.:
34643-46-4
VCID:
VC21126650
InChI:
InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3
SMILES:
CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula:
C11H15Cl2O2PS2
Molecular Weight:
345.2 g/mol
Prothiofos
CAS No.: 34643-46-4
Cat. No.: VC21126650
Molecular Formula: C11H15Cl2O2PS2
Molecular Weight: 345.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prothiofos belongs to the organophosphorus class of pesticides. Prothiofos is an organic thiophosphate that is the 2,4-dichlorophenyl ester of O-ethyl S-propyl dithiophosphoric acid. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an agrochemical and an insecticide. It is an organic thiophosphate, a dichlorobenzene and an organosulfur compound. It derives from a 2,4-dichlorophenol. |
|---|---|
| CAS No. | 34643-46-4 |
| Molecular Formula | C11H15Cl2O2PS2 |
| Molecular Weight | 345.2 g/mol |
| IUPAC Name | (2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 |
| Standard InChI Key | FITIWKDOCAUBQD-UHFFFAOYSA-N |
| SMILES | CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl |
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